2-((2,4,6-Trimethylbenzyl)oxy)ethan-1-amine
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Overview
Description
2-((2,4,6-Trimethylbenzyl)oxy)ethan-1-amine is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.28 g/mol . This compound is characterized by the presence of a benzyl group substituted with three methyl groups at the 2, 4, and 6 positions, connected to an ethanamine moiety via an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4,6-Trimethylbenzyl)oxy)ethan-1-amine typically involves the reaction of 2,4,6-trimethylbenzyl chloride with ethanolamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of ethanolamine attacks the benzyl chloride, resulting in the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-((2,4,6-Trimethylbenzyl)oxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-((2,4,6-Trimethylbenzyl)oxy)ethanal or 2-((2,4,6-Trimethylbenzyl)oxy)ethanoic acid.
Reduction: Formation of 2-((2,4,6-Trimethylbenzyl)oxy)ethanol or 2-((2,4,6-Trimethylbenzyl)oxy)ethanamine derivatives.
Substitution: Formation of various substituted ethanamines.
Scientific Research Applications
2-((2,4,6-Trimethylbenzyl)oxy)ethan-1-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2,4,6-Trimethylbenzyl)oxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((2,4,6-Trimethylphenyl)oxy)ethan-1-amine
- 2-((2,4,6-Trimethylbenzyl)oxy)ethanol
- 2-((2,4,6-Trimethylbenzyl)oxy)ethanoic acid
Uniqueness
2-((2,4,6-Trimethylbenzyl)oxy)ethan-1-amine is unique due to the presence of the 2,4,6-trimethylbenzyl group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-[(2,4,6-trimethylphenyl)methoxy]ethanamine |
InChI |
InChI=1S/C12H19NO/c1-9-6-10(2)12(11(3)7-9)8-14-5-4-13/h6-7H,4-5,8,13H2,1-3H3 |
InChI Key |
LNDKFZWKSBTDDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)COCCN)C |
Origin of Product |
United States |
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